REACTION_CXSMILES
|
[F:1][C:2]([F:13])([C:6]([F:12])([F:11])[C:7]([F:10])([F:9])[F:8])[C:3]([OH:5])=[O:4].[CH3:14]S(O)(=O)=O>CO>[F:1][C:2]([F:13])([C:6]([F:11])([F:12])[C:7]([F:8])([F:9])[F:10])[C:3]([O:5][CH3:14])=[O:4]
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(C(C(F)(F)F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The product was washed with a sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium carbonate
|
Type
|
CUSTOM
|
Details
|
the following major absorption bands
|
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)OC)(C(C(F)(F)F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |